Trehalulose

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-3-12(20)10(19)7(16)5(2-14)23-12/h4-11,13-20H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXLJRHBJVMYPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trehalulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51411-23-5 | |

| Record name | Trehalulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 - 95 °C | |

| Record name | Trehalulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Trehalulose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of trehalulose, a disaccharide of growing interest in the food and pharmaceutical industries. This document outlines its key structural features, physicochemical properties, and relevant experimental methodologies for its analysis and synthesis.

Core Chemical Structure

This compound is a disaccharide with the molecular formula C12H22O11.[1][2][3][4][5][6][7] It is a structural isomer of sucrose (B13894), composed of a glucose and a fructose (B13574) monosaccharide unit.[4][8] The defining feature of this compound is the α-1,1-glycosidic bond that links the anomeric carbon of the α-D-glucose unit to the anomeric carbon of the D-fructose unit.[4][9]

Unlike sucrose, where the anomeric carbon of the fructose moiety is involved in the glycosidic bond, in this compound, the anomeric carbon of the fructose unit remains free. This structural characteristic makes this compound a reducing sugar.[8][10] In aqueous solutions, this compound can exist in tautomeric forms, with the fructopyranose form being more predominant than the fructofuranose form.[9]

The IUPAC name for this compound is (3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one.[2][7][10]

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C12H22O11 | [1][2][3][4][5][6][7] |

| Molecular Weight | 342.30 g/mol | [1][2][4][5][6][7] |

| CAS Number | 51411-23-5 | [1][2][3][4][5][6][11] |

| Boiling Point | 780.1 °C | [6] |

| Density | 1.694 g/cm³ | [6] |

| Appearance | White powder or viscous liquid | [11][12] |

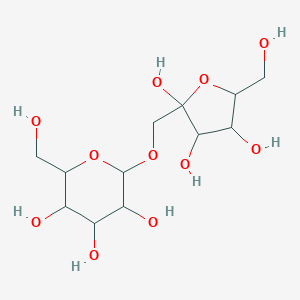

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of this compound, highlighting the α-1,1-glycosidic linkage between the glucose and fructose units.

Caption: Chemical structure of this compound.

Experimental Protocols

The following are example protocols for the analysis and synthesis of this compound. These are based on established methods for similar disaccharides and can be adapted for specific research needs.

4.1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is suitable for determining the purity of this compound samples.

-

Instrumentation: Agilent 1100 series HPLC system or equivalent.

-

Column: Waters High-Performance Carbohydrate Column (250 x 4.6 mm, 4 µm).[5]

-

Mobile Phase: Isocratic elution with 77% acetonitrile (B52724) in water.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 35 °C.[5]

-

Detector: Refractive Index Detector (RID).[5]

-

Injection Volume: 50 µL.[5]

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the this compound sample in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

The purity of the sample is determined by comparing the peak area of the this compound in the sample chromatogram to the total peak area.

-

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method provides high sensitivity and selectivity for the quantification of this compound in complex matrices.

-

Instrumentation: Acquity UPLC H-Class System coupled to a Xevo TQD triple quadrupole mass spectrometer or equivalent.[3]

-

Column: ACQUITY BEH Amide column (100 mm × 2.1 mm, 1.7 µm) with a VanGuard pre-column.[3]

-

Mobile Phase: Isocratic elution with 70% acetonitrile and 30% 10 mM ammonium (B1175870) bicarbonate (pH 10.0).[3]

-

Flow Rate: 0.3 mL/min.[3]

-

Column Temperature: 30 °C.[3]

-

Mass Spectrometry: Operated in selected reaction monitoring (SRM) mode.

-

Procedure:

-

Develop a calibration curve using a series of this compound standards of known concentrations.

-

Prepare the biological or chemical samples, including an internal standard (e.g., an isotopically labeled this compound).

-

Inject the standards and samples into the LC-MS/MS system.

-

Quantify the amount of this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for confirming the structure of this compound and identifying its isomeric form.

-

Instrumentation: Bruker AMX-600 spectrometer or equivalent.[13]

-

Sample Preparation: Dissolve 1-5 mg of the this compound sample in D₂O.[13]

-

Experiments:

-

¹H NMR: To determine the proton chemical shifts and coupling constants.

-

¹³C NMR: To identify the carbon skeleton.

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations and confirm the connectivity within the glucose and fructose rings.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for confirming the glycosidic linkage.

-

-

Data Analysis: The resulting spectra are analyzed to assign all proton and carbon signals, confirming the α-1,1-glycosidic linkage and the overall structure of this compound.

4.4. Enzymatic Synthesis of this compound

This protocol describes a potential enzymatic route for the synthesis of this compound from sucrose.

-

Enzyme: Sucrose isomerase (also known as this compound synthase).

-

Substrate: Sucrose.

-

Reaction Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.0.

-

Procedure:

-

Dissolve sucrose in the reaction buffer to a final concentration of 10-20% (w/v).

-

Add the purified sucrose isomerase to the substrate solution.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

-

Once the reaction reaches completion (or equilibrium), terminate the reaction by heat inactivation of the enzyme (e.g., 80 °C for 10 minutes).

-

The product, this compound, can be purified from the reaction mixture using chromatographic techniques such as size-exclusion or ion-exchange chromatography.

-

References

- 1. Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues [jove.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Quantification of trehalose and glucose by LC-MS/MS [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. shodex.com [shodex.com]

- 7. researchgate.net [researchgate.net]

- 8. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic Synthesis and Structural Characterization of Novel Trehalose-Based Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of sucrose, glucose, fructose and trehalose [bio-protocol.org]

- 12. rsc.org [rsc.org]

- 13. maizetrust.co.za [maizetrust.co.za]

The Discovery, Natural Occurrence, and Metabolic Fate of Trehalulose: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the disaccharide trehalulose, detailing its discovery, natural sources, analytical and synthesis protocols, and physiological effects.

Executive Summary

This compound, a structural isomer of sucrose (B13894), is a naturally occurring disaccharide composed of a glucose and a fructose (B13574) unit linked by an α-1,1-glycosidic bond. Initially identified as a microbial product, it has garnered significant recent interest following the discovery of its high concentrations in stingless bee honey. This guide provides a comprehensive overview of the history of this compound, its natural distribution, and detailed methodologies for its analysis and synthesis. Furthermore, it elucidates the metabolic pathway and physiological effects of this compound, highlighting its potential as a functional food ingredient and therapeutic agent.

Discovery and History

The history of this compound is intertwined with the broader study of sucrose isomers. While the related sugar trehalose (B1683222) was discovered in the 19th century, the specific identification and characterization of this compound as 1-O-α-D-glucopyranosyl-D-fructose occurred later. A comprehensive review of trehalose and its isomers by G.G. Birch in 1963 was a significant early milestone in the characterization of these sugars[1].

A pivotal moment in this compound research came in 2020, when a study led by researchers from the University of Queensland identified this compound as a major component of stingless bee honey, with concentrations far exceeding those found in any other natural food source[2]. This discovery has spurred a wave of research into the properties and potential applications of this unique sugar.

Natural Sources of this compound

This compound is found in a variety of natural sources, with particularly high concentrations in the honey of stingless bees. It is also produced by several species of bacteria.

Stingless Bee Honey

The honey produced by stingless bees (tribe Meliponini) is the most significant known natural source of this compound. The concentration can vary considerably depending on the bee species and geographical location.

| Stingless Bee Species | Geographic Origin | This compound Content ( g/100g ) | Reference |

| Tetragonula carbonaria | Australia | 13 - 44 | |

| Tetragonula hockingsi | Australia | 6.20 - 38.2 | [3] |

| Geniotrigona thoracica | Malaysia | 17.8 - 57.0 | [3] |

| Heterotrigona itama | Malaysia | 17.8 - 57.0 | [3] |

| Melipona beecheii | Mexico | Variable, generally lower than other species | [4] |

| Scaptotrigona pectoralis | Mexico | Intermediate concentrations | [4] |

| Frieseomelitta nigra | Mexico | Highest average concentration among studied Mexican species | [4] |

Microbial Production

Several bacterial species are known to synthesize this compound from sucrose through the action of sucrose isomerase enzymes.

| Microorganism | Enzyme | Reference |

| Protaminobacter rubrum | Sucrose Isomerase | [5][6][7] |

| Pseudomonas mesoacidophila | This compound Synthase (MutB) | [8][9][10][11][12] |

| Agrobacterium radiobacter | This compound-forming enzyme | [13] |

Other Natural Sources

This compound is also found in smaller quantities in other natural products, though the concentrations are generally much lower than in stingless bee honey.

| Source | Reported Presence |

| Mushrooms | Present in some species |

| Algae | Present in some species |

| Crustaceans | Present in some species |

Experimental Protocols

Enzymatic Synthesis of this compound from Sucrose

This protocol describes the synthesis of this compound using a sucrose isomerase from a microbial source.

Materials:

-

Sucrose solution (e.g., 50% w/v in 50 mM sodium phosphate (B84403) buffer, pH 6.0)

-

Sucrose isomerase (e.g., from Pseudomonas mesoacidophila)

-

Reaction vessel with temperature and pH control

-

Quenching solution (e.g., 1 M HCl)

-

HPLC system for analysis

Procedure:

-

Prepare the sucrose substrate solution and adjust the pH to the optimal range for the enzyme (typically pH 5.5-6.5).

-

Equilibrate the reaction vessel to the optimal temperature for the enzyme (e.g., 30°C).

-

Add the sucrose isomerase to the substrate solution to initiate the reaction. The enzyme concentration should be optimized for efficient conversion.

-

Incubate the reaction mixture for a predetermined time (e.g., 24-48 hours), with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the sugar composition by HPLC.

-

Once the desired conversion is achieved, terminate the reaction by adding a quenching solution to denature the enzyme.

-

The resulting this compound-rich syrup can be further purified using chromatographic techniques.

Analysis of this compound in Honey by HPLC-RID

This protocol outlines a method for the quantification of this compound in stingless bee honey using High-Performance Liquid Chromatography with a Refractive Index Detector.

Materials:

-

Honey sample

-

Ultrapure water

-

Syringe filters (0.22 µm)

-

HPLC system equipped with a refractive index detector (RID)

-

A suitable carbohydrate analysis column (e.g., Hi-Plex Pb column, 300 mm × 7.7 mm, 8 μm)

-

This compound standard

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 g of the honey sample.

-

Dissolve the sample in a known volume of ultrapure water (e.g., 10 mL) to create a stock solution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Mobile Phase: Ultrapure water

-

Flow Rate: e.g., 0.6 mL/min

-

Column Temperature: e.g., 80°C

-

Detector Temperature: e.g., 40°C

-

Injection Volume: e.g., 20 µL

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve.

-

-

Analysis:

-

Inject the prepared honey sample into the HPLC system.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Analysis of this compound in Honey by UPLC-MS/MS

This protocol provides a more sensitive method for the detection and quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Materials:

-

Honey sample

-

Acetonitrile (B52724) (ACN)

-

Ultrapure water

-

Syringe filters (0.22 µm)

-

UPLC-MS/MS system with an electrospray ionization (ESI) source

-

A suitable HILIC column (e.g., BEH Amide column)

-

This compound standard

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the honey sample in a mixture of acetonitrile and water.

-

Filter the sample through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with a low concentration of ammonium hydroxide (e.g., 0.1%)

-

Mobile Phase B: Acetonitrile with a low concentration of ammonium hydroxide (e.g., 0.1%)

-

Gradient Elution: A gradient program is typically used, starting with a high percentage of acetonitrile and gradually increasing the percentage of water.

-

Flow Rate: e.g., 0.3 mL/min

-

Column Temperature: e.g., 35°C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is often used for sugars.

-

Multiple Reaction Monitoring (MRM): Set up specific precursor-to-product ion transitions for this compound for quantification and confirmation. For example, a transition of m/z 341.1 -> 179.1 can be used.

-

-

Quantification:

-

Generate a calibration curve using a this compound standard.

-

Analyze the honey sample and quantify this compound based on the peak area of the specific MRM transition.

-

Metabolic and Physiological Effects of this compound

Unlike its isomer sucrose, this compound is metabolized more slowly in the human body, leading to several beneficial physiological effects.

Metabolic Pathway and Glycemic Response

Metabolic pathway of this compound in humans.

Due to the stable α-1,1-glycosidic bond, this compound is hydrolyzed more slowly by enzymes in the small intestine compared to sucrose[14]. This results in a slower release and absorption of glucose and fructose into the bloodstream, leading to a lower glycemic index and a reduced insulin response.

Non-Cariogenic Properties

Streptococcus mutans, a primary bacterium responsible for dental caries, is unable to efficiently metabolize this compound to produce the acids that cause tooth decay. Furthermore, this compound does not serve as a substrate for the synthesis of water-insoluble glucans, which are essential for the formation of dental plaque[15][16][17].

Mechanism of the non-cariogenic properties of this compound.

Prebiotic Effects

Preliminary evidence suggests that this compound may have prebiotic properties, promoting the growth of beneficial gut bacteria. This can contribute to improved gut health and overall well-being. The slower digestion of this compound allows it to reach the lower gastrointestinal tract where it can be utilized by the gut microbiota[18][19].

Future Directions

The discovery of high concentrations of this compound in stingless bee honey has opened up new avenues for research and development. Future studies should focus on:

-

Clinical trials: To further substantiate the health benefits of this compound, including its effects on glycemic control, oral health, and gut microbiota in human subjects.

-

Food applications: Exploring the use of this compound as a functional food ingredient in a variety of products, taking advantage of its lower sweetness and health benefits.

-

Biotechnological production: Optimizing the enzymatic synthesis of this compound to enable its cost-effective production on an industrial scale.

-

Pharmacological potential: Investigating the potential therapeutic applications of this compound in the management of metabolic disorders and other health conditions.

Conclusion

This compound is a unique disaccharide with a growing body of evidence supporting its beneficial physiological effects. Its natural abundance in stingless bee honey and the potential for biotechnological production make it a promising candidate for applications in the food, beverage, and pharmaceutical industries. This guide provides a foundational understanding of this compound for professionals seeking to explore its potential in their respective fields.

References

- 1. TREHALOSES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Isomaltose Production by Modification of the Fructose-Binding Site on the Basis of the Predicted Structure of Sucrose Isomerase from “Protaminobacter rubrum” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isomaltulose production from sucrose by Protaminobacter rubrum immobilized in calcium alginate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gene Cloning, Protein Characterization, and Alteration of Product Selectivity for the this compound Hydrolase and this compound Synthase from “Pseudomonas mesoacidophila” MX-45 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Expression, purification, crystallization and preliminary X-ray crystallographic studies of the this compound synthase MutB from Pseudomonas mesoacidophila MX-45 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gene cloning, protein characterization, and alteration of product selectivity for the this compound hydrolase and this compound synthase from "Pseudomonas mesoacidophila" MX-45 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US5229276A - Process for preparing this compound and isomaltulose - Google Patents [patents.google.com]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. This compound does not induce dental caries in rats infected with mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Low-cariogenicity of trehalose as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Science of Trehalose - Intelligent Sugars [intelligentsugar.info]

A Deep Dive into the Chemical Distinctions Between Trehalulose and Trehalose: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical differences between two disaccharide isomers, trehalulose and trehalose (B1683222). Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural, chemical, and metabolic distinctions that underpin their unique physiological effects. Through a comprehensive review of their properties, experimental differentiation protocols, and relevant biological pathways, this guide serves as a critical resource for the scientific community.

Core Chemical and Structural Differences

Trehalose and this compound, while both disaccharides with the same chemical formula (C₁₂H₂₂O₁₁), exhibit fundamental differences in their monosaccharide composition and the nature of their glycosidic bonds. These distinctions are the primary determinants of their divergent chemical behaviors and metabolic fates.

Trehalose is a disaccharide composed of two α-glucose units. The defining feature of trehalose is its α,α-1,1-glycosidic bond, which links the anomeric carbons of both glucose molecules.[1][2] This unique linkage renders trehalose a non-reducing sugar , as the anomeric carbons are unavailable to participate in redox reactions.[1][2][3] This structural stability contributes to its high resistance to acid hydrolysis and thermal degradation.[1][2]

This compound , conversely, is a structural isomer of sucrose (B13894), comprised of one glucose molecule and one fructose (B13574) molecule.[4][5] These monosaccharides are joined by an α-(1→1) glycosidic bond.[4][6] A key differentiator is that the anomeric carbon of the fructose unit is not involved in this linkage, which makes this compound a reducing sugar .[4][5] The 1,1-glycosidic bond in this compound is more stable than the 1,2-glycosidic bond found in sucrose, resulting in a slower rate of hydrolysis in the small intestine.[4][5]

Comparative Quantitative Data

To facilitate a clear comparison, the following table summarizes the key quantitative differences between this compound and trehalose.

| Property | Trehalose | This compound | Source(s) |

| Molar Mass (anhydrous) | 342.296 g/mol | 342.297 g/mol | [1][4] |

| Monosaccharide Units | 2 x α-Glucose | 1 x Glucose, 1 x Fructose | [1][4] |

| Glycosidic Bond | α,α-1,1 | α-1,1 | [1][6] |

| Reducing Sugar | No | Yes | [1][4] |

| Relative Sweetness (Sucrose = 1) | ~0.45 | 0.4 - 0.7 | [1][4][7] |

| Glycemic Index | Low | Low | [1][8] |

| Stability to Acid Hydrolysis | Very High | High (more stable than sucrose) | [1][4] |

| Natural Occurrence | Fungi, bacteria, plants, invertebrates | Honey (especially from stingless bees), honeydew of some insects | [1][4][6] |

| Primary Metabolic Breakdown Product(s) | 2 x Glucose | 1 x Glucose, 1 x Fructose | [1] |

Experimental Protocols for Differentiation and Quantification

Accurate differentiation and quantification of trehalose and this compound are crucial for research and development. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This is a common method for the separation and quantification of sugars.

Principle: The separation is based on the differential partitioning of the sugars between a stationary phase (e.g., an amino-functionalized silica (B1680970) column) and a mobile phase. The refractive index detector measures the change in the refractive index of the eluent as the sugar passes through, allowing for quantification.

Methodology:

-

Column: Waters High-Performance Carbohydrate Column (4.6 x 250 mm, 4 µm particle size) or equivalent amino-based column.[5][9]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, typically in a ratio of 75:25 or 80:20.[5][10]

-

Flow Rate: Isocratic elution at a flow rate of 1.0 to 1.4 mL/min.[5][9]

-

Detector: Refractive Index Detector (RID).

-

Sample Preparation: Samples should be dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted to fall within the linear range of the detector.

-

Standard Curve: A standard curve should be prepared using known concentrations of pure trehalose and this compound to enable accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-RID.

Principle: After chromatographic separation, the molecules are ionized and their mass-to-charge ratio is measured. Tandem mass spectrometry allows for the selection of a specific parent ion, its fragmentation, and the detection of specific daughter ions, providing a highly selective and sensitive method for quantification.

Methodology:

-

LC System: Agilent 1290 HPLC system or equivalent.[11]

-

Column: Agilent Poroshell 120 HILIC-Z (100 × 2.1 mm, 2.7 µm) or a similar hydrophilic interaction liquid chromatography column.[11]

-

Mobile Phase:

-

A: 25 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water.[11]

-

B: Acetonitrile.[11]

-

-

Gradient Elution: A gradient from high organic to higher aqueous content is typically used. For example, starting at 97% B, ramping to 60% B over 12 minutes.[11]

-

Flow Rate: 0.5 mL/min.[11]

-

Mass Spectrometer: Agilent Q-TOF 6538 or a similar high-resolution mass spectrometer.[11]

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Selected Reaction Monitoring (SRM) mode for targeted quantification, monitoring specific precursor and product ion transitions for trehalose and this compound.

-

Internal Standard: Use of a stable isotope-labeled internal standard, such as ¹³C₁₂-trehalose, is recommended for accurate quantification.[5]

Enzymatic Assay for Trehalose Quantification

This method is specific for trehalose and relies on enzymatic reactions.

Principle: The enzyme trehalase specifically hydrolyzes trehalose into two molecules of glucose.[5] The resulting glucose is then quantified through a series of coupled enzymatic reactions that lead to the production of NADPH, which can be measured spectrophotometrically at 340 nm.[5]

Methodology (based on commercially available kits, e.g., Megazyme):

-

Sample Preparation: Extract trehalose from the sample using hot water or a suitable buffer. The extract may need to be deproteinized and decolorized.

-

Reaction Setup:

-

Prepare a reaction mixture containing buffer, NADP⁺, and ATP.

-

Add the sample extract.

-

Measure the initial absorbance at 340 nm (A₁).

-

Initiate the reaction by adding a mixture of hexokinase and glucose-6-phosphate dehydrogenase.

-

Incubate until the reaction is complete and measure the absorbance again (A₂). The difference (A₂ - A₁) corresponds to the free glucose in the sample.

-

Add trehalase to the cuvette.

-

Incubate until the trehalose is completely hydrolyzed and measure the final absorbance (A₃). The difference (A₃ - A₂) is proportional to the amount of trehalose in the sample.

-

-

Calculation: The concentration of trehalose is calculated based on the change in absorbance and the molar extinction coefficient of NADPH.

Signaling Pathways and Metabolic Relevance

The biological roles of trehalose and this compound are largely dictated by their metabolic pathways and, in the case of trehalose, its involvement in cellular signaling.

Trehalose Biosynthesis and Signaling

In many organisms, including yeast and plants, trehalose is synthesized via a two-step process involving the intermediate trehalose-6-phosphate (T6P) .[7][12] T6P has emerged as a critical signaling molecule that regulates plant growth and development in response to carbon availability.[2][4]

The primary pathway involves two enzymes:

-

Trehalose-6-Phosphate Synthase (TPS): Catalyzes the formation of T6P from glucose-6-phosphate and UDP-glucose.[12]

-

Trehalose-6-Phosphate Phosphatase (TPP): Dephosphorylates T6P to produce trehalose.[12]

T6P levels are closely correlated with sucrose levels and act as a signal of sugar status.[2] It influences metabolic processes and gene expression, thereby linking carbon availability with plant growth and development.[4][13]

This compound Metabolism

Currently, there is no evidence to suggest that this compound has a specific signaling role analogous to T6P. Its primary physiological significance appears to be its slower digestion compared to sucrose.[1] In the small intestine, this compound is hydrolyzed by enzymes into its constituent monosaccharides, glucose and fructose, which are then absorbed into the bloodstream. Its slower rate of hydrolysis leads to a lower glycemic and insulinemic response, making it a subject of interest for functional foods and for individuals with diabetes.[3] Furthermore, this compound has been noted to have prebiotic effects, promoting the growth of beneficial gut bacteria.[3]

Conclusion

The chemical distinctions between this compound and trehalose, rooted in their monosaccharide composition and glycosidic linkage, lead to significant differences in their chemical properties, metabolic fate, and biological roles. Trehalose's non-reducing nature and the signaling function of its precursor, T6P, highlight its importance in cellular protection and metabolic regulation. This compound, as a reducing sugar with a slower digestion rate, presents opportunities for the development of functional food ingredients with favorable glycemic characteristics. A thorough understanding of these differences, supported by robust analytical methodologies, is essential for advancing research and applications in the fields of biochemistry, drug development, and nutritional science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mytradebee.com [mytradebee.com]

- 4. Trehalose Metabolism and Signaling | Annual Reviews [annualreviews.org]

- 5. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Science of Trehalose - Intelligent Sugars [intelligentsugar.info]

- 7. Trehalose Metabolism: From Osmoprotection to Signaling: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 8. Trehalose: Neuroprotective Effects and Mechanisms—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Regulation of growth by the trehalose pathway: Relationship to temperature and sucrose - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Trehalulose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalulose, a structural isomer of sucrose (B13894), is a rare disaccharide gaining significant attention for its unique physiological and chemical properties. As a reducing sugar with a low glycemic index and non-cariogenic nature, it presents a compelling alternative to traditional sweeteners in food and pharmaceutical formulations.[1][2][3] This technical guide provides a comprehensive overview of the currently available data on the physicochemical properties of this compound, detailed experimental protocols for its analysis and synthesis, and a comparative analysis with its isomers, sucrose and trehalose (B1683222). This document is intended to be a resource for researchers and professionals in drug development and food science, highlighting both the known characteristics of this compound and the existing gaps in the scientific literature.

Introduction

This compound, chemically known as 1-O-α-D-Glucopyranosyl-D-fructose, is a disaccharide composed of a glucose and a fructose (B13574) unit linked by an α-(1→1) glycosidic bond.[2] Unlike its non-reducing isomer trehalose (α-D-glucopyranosyl α-D-glucopyranoside), the anomeric carbon of the fructose moiety in this compound is not involved in the glycosidic bond, rendering it a reducing sugar.[4] This structural distinction is fundamental to its differing chemical reactivity and metabolic fate.

Primarily found in the honey of stingless bees (Meliponini tribe), where it can be a major component (13-44 g per 100 g), this compound is produced through the enzymatic isomerization of sucrose from floral nectar.[2][5] Its slower hydrolysis in the human small intestine compared to sucrose results in a lower glycemic and insulinemic response, making it a promising candidate for diabetic-friendly food formulations.[2][3] Furthermore, it is not metabolized by Streptococcus mutans, the primary bacterium responsible for dental caries, thus classifying it as a non-cariogenic sweetener.[4]

This guide synthesizes the available scientific data on the physicochemical properties of this compound, provides detailed methodologies for its analysis, and visualizes key structural and procedural information.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are sparse in the literature, with many studies focusing on its biological activities or its presence in honey. The following tables summarize the available data. For context, properties of the related isomers sucrose and trehalose are included where available. A significant challenge in the literature is the frequent conflation of this compound with trehalose; data in this guide are specific to this compound unless otherwise noted.

Table 1: General and Physical Properties of this compound

| Property | Value for this compound | Notes |

| Chemical Formula | C₁₂H₂₂O₁₁ | [4] |

| Molar Mass | 342.30 g/mol | [4] |

| IUPAC Name | 1-O-α-D-Glucopyranosyl-D-fructose | [4] |

| Appearance | Amorphous solid when dried | Strongly resists crystallization.[4] |

| Density | 1.694 g/cm³ | Data from chemical supplier databases. |

| Melting Point | Not available | As an amorphous solid, it would exhibit a glass transition temperature rather than a sharp melting point. This value has not been reported. |

| Boiling Point | 780.1 °C | This is a predicted value and likely represents the decomposition temperature. |

| Flash Point | 290.8 °C | Predicted value. |

| Specific Rotation [α]D²⁰ | +50° | Sourced from a chemical encyclopedia; requires primary literature verification.[4] |

Table 2: Solubility and Solution Properties of this compound

| Property | Value for this compound | Notes |

| Solubility in Water | Data not available | Expected to be soluble due to its polar nature. For comparison, sucrose solubility is ~204 g/100 mL at 20°C.[6] |

| Solubility in Ethanol | Data not available | Likely sparingly soluble, similar to other disaccharides. |

| Water Activity (aw) | Positively correlated with content in honey | In studies of stingless bee honey, higher this compound content was correlated with higher water activity.[7] Specific values for pure this compound solutions are not available. |

| Viscosity | Data not available | No studies on the viscosity of pure this compound solutions were found. |

| Hygroscopicity | Data not available | As an amorphous sugar, it is expected to be hygroscopic, but quantitative data is lacking. |

Table 3: Chemical and Biochemical Properties of this compound

| Property | Description | Notes |

| Reducing Sugar | Yes | The free anomeric carbon on the fructose unit allows it to act as a reducing agent.[4] |

| Glycosidic Bond | α-(1→1) between glucose and fructose | This bond is more stable to acid hydrolysis than the α-(1→2) bond in sucrose.[4] |

| Maillard Reaction | Participates | As a reducing sugar, it undergoes the Maillard reaction with amino acids, contributing to browning and flavor development. Kinetic data is not available. |

| Caramelization | Expected to occur | Specific caramelization temperature is not reported. |

| Sweetness | 0.4 - 0.7 times that of sucrose | Often cited as approximately 70% as sweet as sucrose.[3][4] |

| Calorific Value | Data not available | Expected to be similar to other disaccharides (~4 kcal/g), but its slower absorption may affect its net energy value. |

| Glycemic Index | Low | Slower hydrolysis leads to a blunted blood glucose response. A specific numerical value from human clinical trials is not yet established.[2] |

| Cariogenicity | Non-cariogenic | Not utilized by Streptococcus mutans.[4] |

Comparative Isomer Structures

The distinct properties of this compound, sucrose, and trehalose arise from the specific arrangement of their constituent monosaccharides and the nature of the glycosidic bond.

Caption: Structural comparison of sucrose, this compound, and trehalose.

Experimental Protocols

Detailed experimental protocols for determining most of the physicochemical properties of pure this compound are not widely available in the peer-reviewed literature. However, methods for its synthesis and analysis in complex matrices have been described.

Enzymatic Synthesis of this compound from Sucrose

This compound can be synthesized from sucrose using a sucrose isomerase. The following is a generalized workflow based on published enzymatic conversion methods.

Caption: Workflow for the enzymatic synthesis of this compound.

Methodology:

-

Substrate Preparation: A solution of sucrose is prepared in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0). The concentration can be optimized but values around 70-300 mM have been used.

-

Enzyme: A purified sucrose isomerase is used. This enzyme can be obtained from various microbial sources, such as Protaminombacter rubrum.

-

Reaction: The enzyme is added to the sucrose solution. The reaction mixture is incubated at the optimal temperature for the specific enzyme, which for some is around 50°C.

-

Reaction Monitoring: The progress of the reaction can be monitored over time by taking aliquots and analyzing the sugar composition using HPLC.

-

Enzyme Inactivation: Once the desired conversion yield is achieved (e.g., up to 90%), the reaction is stopped by inactivating the enzyme, typically through heat treatment (e.g., boiling for 10 minutes).

-

Purification: The resulting mixture, which will contain this compound, remaining sucrose, and byproduct monosaccharides, is then purified. Chromatographic methods such as size-exclusion or ion-exchange chromatography are suitable for this purpose.

-

Analysis: The purity of the final this compound product is confirmed by analytical methods like HPLC.

Quantification of this compound in Honey by HPLC-RID

This protocol is adapted from methods developed for the analysis of this compound in stingless bee honey.[8]

Caption: Workflow for HPLC-RID analysis of this compound in honey.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations in deionized water to generate a calibration curve.

-

Sample Preparation: Accurately weigh a sample of honey and dissolve it in a known volume of deionized water.

-

Filtration: Filter the diluted honey solution through a 0.22 µm syringe filter to remove particulates.

-

HPLC Analysis:

-

Column: A lead-based ion-exchange column, such as a Hi-Plex Pb column (300 mm × 7.7 mm, 8 µm), is effective for separating this compound from other sugars.[8]

-

Mobile Phase: Isocratic elution with deionized water.[8]

-

Flow Rate: A typical flow rate is 0.8 mL/min.[9]

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.[9]

-

Detector: A Refractive Index Detector (RID) is used for quantification.

-

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

Metabolic and Signaling Pathways

Currently, there is no evidence to suggest that this compound plays a direct role in specific metabolic signaling pathways in humans, unlike its isomer trehalose which is involved in stress response pathways in many non-mammalian organisms. The primary relevance of this compound in human physiology is its digestion and absorption in the gastrointestinal tract.

The α-(1→1) glycosidic bond of this compound is hydrolyzed by intestinal enzymes, albeit more slowly than the α-(1→2) bond of sucrose.[3] This results in the release of its constituent monosaccharides, glucose and fructose, which are then absorbed into the bloodstream. The slower rate of hydrolysis is the basis for its low glycemic index.

Conclusion and Future Directions

This compound is an emerging functional carbohydrate with significant potential in the food and pharmaceutical industries. Its key attributes—low glycemic index, non-cariogenicity, and unique origin in stingless bee honey—make it a subject of growing scientific and commercial interest.

However, this review reveals significant gaps in the publicly available data regarding its fundamental physicochemical properties. There is a pressing need for systematic characterization of its solubility, thermal properties (glass transition temperature), solution behavior (viscosity, water activity), and reactivity (Maillard reaction kinetics, caramelization). Such data are critical for formulation development, ensuring stability, and predicting behavior in various applications.

Future research should focus on:

-

Systematic Physicochemical Characterization: Performing detailed studies to quantify the properties outlined in this guide.

-

Clinical Studies: Conducting human clinical trials to definitively determine the glycemic index and caloric value of this compound.

-

Toxicological and Safety Studies: Although generally regarded as safe, comprehensive safety studies are necessary for broader regulatory approval and consumer confidence.

-

Optimization of Synthesis: Developing more efficient and scalable enzymatic or chemical synthesis methods to increase its availability for research and commercial use.

Addressing these research gaps will be crucial for unlocking the full potential of this compound as a novel functional ingredient.

References

- 1. This compound: Exploring its benefits, biosynthesis, and enhanced production techniques [ouci.dntb.gov.ua]

- 2. Stingless bee honey, a novel source of this compound: a biologically active disaccharide with health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Trehalose [meliponinibeehoney.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. sciforum.net [sciforum.net]

- 8. Determination of this compound in Stingless Bee Honey by High Performance Liquid Chromatography with Refractive Index Detector [spkx.net.cn]

- 9. researchgate.net [researchgate.net]

Trehalulose (CAS Number: 51411-23-5): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Potential Applications of Trehalulose.

Introduction

This compound, with the CAS number 51411-23-5, is a disaccharide and a structural isomer of sucrose (B13894). Composed of a glucose and a fructose (B13574) molecule linked by an α-1,1-glycosidic bond, it is classified as a reducing sugar.[1] While structurally similar to sucrose, the nature of its glycosidic bond imparts distinct chemical and physiological properties. This compound is found naturally in sources such as the honeydew of silverleaf whiteflies and has gained significant attention following the discovery of its high concentrations (13% to 44%) in stingless bee honey.[1] This guide provides a comprehensive technical overview of this compound, focusing on its chemical and physical properties, enzymatic synthesis, and potential applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound's unique linkage between its glucose and fructose moieties results in properties that distinguish it from sucrose and its isomer, trehalose (B1683222). Notably, it is a reducing sugar because the anomeric carbon of the fructose unit is not involved in the glycosidic bond.[1]

| Property | Value | Reference |

| CAS Number | 51411-23-5 | |

| Molecular Formula | C₁₂H₂₂O₁₁ | |

| Molecular Weight | 342.30 g/mol | |

| IUPAC Name | 1-O-α-D-Glucopyranosyl-D-fructose | |

| Sweetness (relative to sucrose) | 0.4 - 0.7 | [1] |

| Glycemic Index | Low | [1] |

| Cariogenicity | Non-cariogenic | [1] |

| Physical State | Amorphous solid upon drying (resists crystallization) | [1] |

Enzymatic Synthesis of this compound

The primary method for producing this compound is through the enzymatic isomerization of sucrose. This process is catalyzed by sucrose isomerases (E.C. 5.4.99.11), also referred to as this compound synthases in some contexts. These enzymes are produced by various microorganisms. A common challenge in this synthesis is the simultaneous production of another sucrose isomer, isomaltulose, as a byproduct. However, certain enzymes and reaction conditions can favor the production of this compound.

Experimental Protocol: Enzymatic Conversion of Sucrose to this compound

This protocol is a generalized representation based on principles of enzymatic synthesis of sucrose isomers. Specific parameters will vary depending on the enzyme source and desired product purity.

1. Enzyme Source:

-

A microorganism known to produce sucrose isomerase with a high specificity for this compound formation, such as certain strains of Pseudomonas mesoacidophila or enzymes derived from whiteflies, can be used.[2][3] Alternatively, a recombinant trehalose synthase from Thermus thermophilus, which can also produce this compound from sucrose, may be employed.

2. Reaction Mixture Preparation:

-

Prepare a sucrose solution in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0). The concentration of sucrose can range from 70 mM to 1 M.

-

Add the sucrose isomerase enzyme to the sucrose solution. The optimal enzyme concentration needs to be determined empirically but can be in the range of 0.3 mg/mL.

3. Incubation:

-

Incubate the reaction mixture at the optimal temperature for the specific enzyme. For example, the trehalose synthase from Thermus thermophilus has an optimal temperature of around 50°C for this compound synthesis.

-

The reaction time can vary from several hours to over a day, depending on the desired conversion rate.

4. Reaction Termination:

-

Terminate the enzymatic reaction by heat inactivation, for example, by boiling the mixture for 10 minutes.

5. Product Analysis:

-

The composition of the reaction mixture (this compound, isomaltulose, residual sucrose, glucose, and fructose) can be analyzed using High-Performance Liquid Chromatography (HPLC) with a refractive index detector or High-Performance Thin-Layer Chromatography (HPTLC).

Experimental Workflow for this compound Synthesis

Caption: Enzymatic synthesis of this compound from sucrose.

Purification of this compound

The crude product from the enzymatic synthesis contains this compound, isomaltulose, unreacted sucrose, and monosaccharides (glucose and fructose). The purification of this compound is a critical step.

Experimental Protocol: Purification of this compound

1. Removal of Monosaccharides:

-

The crude product mixture can be treated with Saccharomyces cerevisiae (baker's yeast). The yeast will ferment the glucose, fructose, and sucrose, leaving the this compound and isomaltulose in the solution.

2. Chromatographic Separation:

-

Preparative High-Performance Liquid Chromatography (HPLC) is an effective method for separating this compound from isomaltulose.

-

A column suitable for carbohydrate separation, such as a cysteine-bonded zwitterionic column, can be used.

-

The mobile phase and gradient conditions need to be optimized for the specific column and separation requirements.

Purification Workflow

Caption: Purification of this compound from the crude reaction mixture.

Metabolism and Physiological Effects

The α-1,1-glycosidic bond in this compound is more stable than the α-1,2-glycosidic bond in sucrose. This stability leads to a slower hydrolysis in the small intestine, resulting in a lower glycemic index compared to sucrose.[1] This property makes this compound a subject of interest for applications in functional foods and for individuals requiring blood glucose management. The slower breakdown also contributes to its non-cariogenic nature, as it is not readily utilized by oral bacteria like Streptococcus mutans.[1]

At present, detailed studies on the specific metabolic pathways of this compound in mammalian cells and its effects on cellular signaling are limited in publicly available scientific literature.

Potential Applications in Drug Development

While the application of this compound in drug development is not as extensively documented as its isomer, trehalose, its unique properties suggest potential areas of exploration.

-

As a Pharmaceutical Excipient: The stability of its glycosidic bond and its resistance to crystallization could make it a candidate for use as a stabilizing excipient in liquid or amorphous solid dosage forms. Further research is needed to evaluate its efficacy in preventing protein aggregation and degradation compared to established excipients like trehalose and sucrose.

-

In Cryopreservation: Trehalose is a well-known cryoprotectant. Given their structural similarities, the potential of this compound as a cryoprotectant for cells and biologics warrants investigation.

Conclusion

This compound is a sucrose isomer with distinct properties, most notably its low glycemic index and non-cariogenic nature. While enzymatic production methods have been identified, and its presence in natural products like stingless bee honey is established, the depth of technical knowledge regarding its specific metabolic pathways, cellular signaling effects, and applications in drug development is still an emerging field of research. For scientists and professionals in drug development, this compound represents a molecule with intriguing potential, though further investigation is required to fully elucidate its mechanisms of action and to establish its utility as a pharmaceutical ingredient. The information available on its isomer, trehalose, which is extensively used as a stabilizer in biopharmaceutical formulations, may serve as a valuable reference for future studies on this compound.

References

Molecular weight and formula of trehalulose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of trehalulose, detailed experimental protocols for its synthesis and analysis, and a visualization of its enzymatic production pathway. The information is tailored for professionals in research and drug development who require a thorough understanding of this unique disaccharide.

Core Properties of this compound

This compound, a structural isomer of sucrose (B13894), is a disaccharide composed of a glucose and a fructose (B13574) unit linked by an α-1,1-glycosidic bond.[1] Unlike sucrose, the anomeric carbon of the fructose moiety is not involved in this glycosidic bond, rendering this compound a reducing sugar.[1] This structural distinction also confers unique physicochemical and physiological properties.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| IUPAC Name | 1-O-α-D-Glucopyranosyl-D-fructose | [1] |

| Chemical Formula | C₁₂H₂₂O₁₁ | [2] |

| Molecular Weight | 342.30 g/mol | |

| CAS Number | 51411-23-5 | [2] |

| Density | 1.694 g/cm³ | [2] |

| Boiling Point | 780.1 °C | [2] |

| Flash Point | 290.8 °C | [2] |

| Solubility | Good solubility in water | [3] |

| Appearance | White powder | [2] |

Experimental Protocols

This section details methodologies for the enzymatic synthesis of this compound and its subsequent analysis, providing a framework for laboratory-scale production and characterization.

Enzymatic Synthesis of this compound from Sucrose

This compound can be synthesized from sucrose using a this compound-forming enzyme system, such as that derived from microorganisms like Protaminombacter rubrum.[1] The following protocol describes a general procedure for this bioconversion.

Objective: To enzymatically convert sucrose to this compound.

Materials:

-

Sucrose solution (e.g., 300 mM)

-

This compound-forming enzyme (e.g., from Protaminombacter rubrum or a commercially available equivalent)

-

Sodium phosphate (B84403) buffer (pH 7.0)

-

Heating block or water bath

-

Reaction tubes

-

Boiling water bath or heating block at 100°C

Procedure:

-

Reaction Setup: In a reaction tube, combine the sucrose solution with the this compound-forming enzyme in a sodium phosphate buffer (pH 7.0). The final concentration of the enzyme should be optimized based on its activity.

-

Incubation: Incubate the reaction mixture at a controlled temperature, typically around 50°C. The optimal temperature may vary depending on the specific enzyme used.

-

Reaction Time: Allow the reaction to proceed for a set duration, for example, 10 minutes for initial activity assays or longer for preparative scale synthesis.

-

Enzyme Inactivation: Terminate the reaction by heating the mixture in a boiling water bath for 10 minutes to denature and inactivate the enzyme.

-

Product Analysis: The resulting mixture, containing this compound, unreacted sucrose, and potentially other byproducts, can then be analyzed using the methods described in the following section.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the qualitative and quantitative analysis of this compound, adapted from established methods for disaccharide analysis.

Objective: To separate and quantify this compound in a sample mixture.

Materials and Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

-

Amine-based or specialized carbohydrate analysis column (e.g., a column with L58 packing material).

-

Mobile phase: Acetonitrile and water mixture (e.g., 70:30 v/v).

-

This compound standard of known purity.

-

Sample containing this compound (e.g., from the enzymatic synthesis described above).

-

Syringe filters (0.45 µm).

Procedure:

-

Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to create a calibration curve.

-

Sample Preparation: Dilute the sample containing this compound in the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: Amine-based or carbohydrate analysis column.

-

Mobile Phase: Isocratic elution with an acetonitrile/water mixture.

-

Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

-

Column Temperature: Maintain a constant column temperature (e.g., 30°C).

-

Detector: Refractive Index (RI) detector.

-

-

Analysis:

-

Inject the prepared standards and sample onto the HPLC system.

-

Record the chromatograms. The retention time of the peak corresponding to this compound in the sample should match that of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

-

Visualization of the this compound Synthesis Pathway

The following diagram illustrates the enzymatic conversion of sucrose into this compound, a key biochemical pathway for its production.

Caption: Enzymatic conversion of sucrose to this compound.

References

Trehalulose: A Comprehensive Technical Analysis of its Reducing Properties

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the disaccharide trehalulose, focusing on its classification as a reducing or non-reducing sugar. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of this unique carbohydrate.

Executive Summary

This compound is a structural isomer of sucrose (B13894), composed of a glucose and a fructose (B13574) unit linked by an α-1,1 glycosidic bond.[1][2] Unlike its non-reducing isomer sucrose, this compound is classified as a reducing sugar .[1][2] This property is attributed to the presence of a free anomeric carbon in its fructose moiety, which allows the ring to open and expose a reactive ketone group. This technical guide will explore the chemical basis for this classification, provide detailed experimental protocols for its verification, and present a comparative analysis of its reducing power.

The Chemical Basis of a Reducing Sugar

A reducing sugar is a carbohydrate that possesses a free aldehyde or ketone group, enabling it to act as a reducing agent in certain chemical reactions. In solution, the cyclic hemiacetal or hemiketal forms of these sugars are in equilibrium with their open-chain forms, which contain the reactive carbonyl group.

The Structure of this compound

This compound, with the IUPAC name 1-O-α-D-Glucopyranosyl-D-fructose, is a disaccharide formed from the linkage of one glucose molecule and one fructose molecule. The glycosidic bond involves the anomeric carbon of the glucose unit (C1) and a non-anomeric hydroxyl group on the fructose unit. Crucially, the anomeric carbon of the fructose moiety (C2) is not involved in this linkage.[1][2]

Comparison with Non-Reducing Sugars: Sucrose and Trehalose (B1683222)

To understand the reducing nature of this compound, it is useful to compare it with its non-reducing isomers, sucrose and trehalose.

-

Sucrose: In sucrose, the glycosidic bond is formed between the anomeric carbon of glucose (C1) and the anomeric carbon of fructose (C2).[3][4] This leaves no free anomeric carbons, preventing the opening of either ring and thus rendering sucrose a non-reducing sugar.[3]

-

Trehalose: Trehalose is composed of two glucose units linked by an α,α-1,1-glycosidic bond, which involves the anomeric carbons of both glucose molecules.[5][6] Consequently, trehalose is also a non-reducing sugar.[5][6]

The key distinction lies in the availability of a free anomeric carbon, as illustrated in the signaling pathway diagram below.

Experimental Verification of Reducing Properties

The reducing nature of this compound can be confirmed using standard qualitative and quantitative chemical tests.

Benedict's Test

Benedict's test is a qualitative or semi-quantitative method for detecting the presence of reducing sugars.[7][8] The principle involves the reduction of cupric ions (Cu²⁺) in Benedict's reagent to cuprous ions (Cu⁺), which then form a colored precipitate of copper(I) oxide.[7]

-

Sample Preparation: Prepare a 1% (w/v) solution of the sugar to be tested (e.g., this compound, glucose, sucrose) in distilled water.

-

Reagent Addition: To 1 mL of the sample solution in a test tube, add 2 mL of Benedict's reagent.

-

Heating: Place the test tube in a boiling water bath for 3-5 minutes.[8]

-

Observation: Observe any color change. A change from blue to green, yellow, orange, or brick-red indicates the presence of a reducing sugar. The final color is indicative of the concentration of the reducing sugar.[7]

Fehling's Test

Fehling's test is another classic method for identifying reducing sugars.[9][10][11] Similar to Benedict's test, it relies on the reduction of Cu²⁺ to Cu⁺, forming a red precipitate of copper(I) oxide.[9]

-

Reagent Preparation: Fehling's solution is prepared by mixing equal volumes of Fehling's solution A (aqueous copper(II) sulfate) and Fehling's solution B (aqueous potassium sodium tartrate and sodium hydroxide) immediately before use.[9][11]

-

Sample Addition: Add 1 mL of the sample solution to a test tube containing 2 mL of the freshly prepared Fehling's solution.

-

Heating: Heat the mixture in a boiling water bath for 1-2 minutes.[10]

-

Observation: The formation of a reddish-brown precipitate indicates a positive result for reducing sugars.[10]

Quantitative Analysis of Reducing Power

While qualitative tests confirm the reducing nature of this compound, quantitative methods are necessary to determine its reducing power relative to a standard, such as glucose. The 3,5-dinitrosalicylic acid (DNS) method is a common spectrophotometric assay for this purpose.

DNS Method

The DNS method involves the reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid by the reducing sugar, resulting in a color change that can be measured spectrophotometrically. The intensity of the color is proportional to the concentration of the reducing sugar.

-

Standard Curve Preparation: Prepare a series of standard glucose solutions of known concentrations (e.g., 0.1 to 1.0 mg/mL).

-

Sample Preparation: Prepare a solution of this compound of a known concentration.

-

Reaction:

-

To 1 mL of each standard and the this compound sample in separate test tubes, add 1 mL of DNS reagent.

-

Heat the tubes in a boiling water bath for 5-15 minutes.

-

Add 1 mL of 40% potassium sodium tartrate (Rochelle salt) solution to stabilize the color.

-

Cool the tubes to room temperature.

-

-

Spectrophotometry: Measure the absorbance of each solution at 540 nm or 575 nm using a spectrophotometer, using a reagent blank to zero the instrument.

-

Data Analysis: Plot a standard curve of absorbance versus glucose concentration. Use the equation of the line from the standard curve to determine the glucose equivalent of the this compound sample.

Data Presentation: Reducing Power of this compound

The reducing power of this compound can be expressed as a percentage of the reducing power of an equivalent concentration of glucose. One study reported that the efficiency of this compound quantification by various reducing sugar methods ranged from 36% to 87% compared to glucose.[12] This variability highlights the influence of the specific assay conditions on the measured reducing power.

| Sugar | Relative Reducing Power (%) | Test Method |

| Glucose | 100 (by definition) | DNS Assay |

| This compound | 36 - 87 | Various reducing sugar tests |

| Sucrose | 0 | DNS Assay |

| Trehalose | 0 | DNS Assay |

Table 1: Comparative Reducing Power of Disaccharides

Conclusion

Based on its chemical structure, specifically the presence of a free anomeric carbon in the fructose unit, and confirmed by standard chemical tests, this compound is unequivocally a reducing sugar. Its reducing power, while present, is reported to be less than that of glucose and can vary depending on the analytical method employed. This fundamental property distinguishes this compound from its non-reducing isomers, sucrose and trehalose, and is a critical consideration for its application in various scientific and industrial fields. Further research to standardize the quantitative analysis of its reducing power will be beneficial for its future applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, What is this compound? About its Science, Chemistry and Structure [3dchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. Illustrated Glossary of Organic Chemistry - Trehalose [chem.ucla.edu]

- 6. askfilo.com [askfilo.com]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. microbenotes.com [microbenotes.com]

- 9. mlsu.ac.in [mlsu.ac.in]

- 10. microbenotes.com [microbenotes.com]

- 11. byjus.com [byjus.com]

- 12. cotton.org [cotton.org]

Trehalulose as a structural isomer of sucrose.

An In-depth Technical Guide to Trehalulose: A Structural Isomer of Sucrose (B13894)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring disaccharide and a structural isomer of sucrose.[1][2] Composed of a glucose and a fructose (B13574) unit, it is found in small quantities in honey and is notably present as the primary sugar in the honeydew of the silverleaf whitefly.[1][2] Unlike sucrose, which features an α-1,2 glycosidic bond, this compound is characterized by a more stable α-1,1 linkage between the glucose and fructose moieties.[3] This structural distinction imparts unique physicochemical and physiological properties, including a lower glycemic index, non-cariogenicity, and high resistance to crystallization.[1] These attributes position this compound as a functional sweetener and a molecule of interest for applications in the food, beverage, and pharmaceutical industries. This guide provides a comprehensive technical overview of its chemistry, synthesis, metabolism, and functional applications.

Chemical Structure: Sucrose vs. This compound

Sucrose and this compound share the same chemical formula (C₁₂H₂₂O₁₁), yet their structural arrangement is fundamentally different, leading to distinct chemical behaviors.[4]

-

Sucrose: The structure is α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside. The glycosidic bond links the anomeric carbon of glucose (C1) to the anomeric carbon of fructose (C2). This linkage involves the reducing ends of both monosaccharides, making sucrose a non-reducing sugar.

-

This compound: The systematic name is 1-O-α-D-glucopyranosyl-D-fructose.[1] The glycosidic bond is an α-1,1 linkage, connecting the anomeric carbon of glucose (C1) to the C1 carbon of fructose.[3] Because the anomeric carbon of the fructose unit is not involved in this bond, this compound is a reducing sugar.[1][2] In solution, the fructose component of this compound exists predominantly in the pyranose form.[3]

References

The Bacterial Blueprint for Trehalulose: An In-depth Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bacterial biosynthesis of trehalulose, a rare sugar with significant potential in the food and pharmaceutical industries. This document details the enzymatic pathways, presents key quantitative data, outlines experimental protocols for enzyme characterization, and provides visual representations of the core processes.

Introduction to Bacterial this compound Synthesis

This compound (α-D-glucopyranosyl-(1→1)-D-fructofuranose) is a structural isomer of sucrose (B13894). In bacteria, the primary route for this compound synthesis is the isomerization of sucrose, catalyzed by a class of enzymes known as sucrose isomerases (SIs) . While some sucrose isomerases produce a mixture of isomaltulose and this compound, certain bacterial species possess enzymes that exhibit high selectivity for this compound production. Additionally, a novel class of trehalose (B1683222) synthases has been identified that can efficiently synthesize this compound from sucrose. This guide will focus on the key enzymes from prominent bacterial sources that are pivotal in the biosynthesis of this compound.

The Core Biosynthesis Pathway: Sucrose Isomerization

The biosynthesis of this compound in bacteria is a direct, single-step enzymatic conversion of sucrose. The enzyme, a sucrose isomerase (EC 5.4.99.11) or a trehalose synthase with sucrose isomerase activity, binds to sucrose and facilitates an intramolecular rearrangement to form this compound. In many cases, this reaction also yields isomaltulose as a co-product.

Key Enzymes in this compound Biosynthesis

Several bacterial enzymes have been identified and characterized for their ability to produce this compound. The following tables summarize the quantitative data for some of the most well-studied enzymes.

Table 1: this compound-Producing Enzymes from Bacterial Sources

| Enzyme Name | Source Organism | Gene | Primary Product(s) |

| This compound Synthase (MutB) | Pseudomonas mesoacidophila MX-45 | mutB | This compound |

| Sucrose Isomerase | Erwinia rhapontici | palI | Isomaltulose and this compound |

| Trehalose Synthase (TreM) | Metagenome from thermal spring | treM | Trehalose and this compound |

Table 2: Kinetic Parameters of this compound-Producing Enzymes

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) |

| This compound Synthase (MutB) | Sucrose | 30 | - | - | - |

| Sucrose Isomerase (NX-5) | Sucrose | 222 | 546 | - | - |

| Recombinant SIase (NX-5) | Sucrose | 257 | 48.09 (µmol/L/s) | - | - |

Table 3: Optimal Conditions and Product Yields

| Enzyme | Optimal pH | Optimal Temperature (°C) | Product Ratio (Isomaltulose:this compound) | Max. This compound Yield (%) |

| This compound Synthase (MutB) | - | - | Primarily this compound | - |

| Sucrose Isomerase (E. rhapontici) | - | - | 5:1[1] | - |

| Sucrose Isomerase (NX-5) | 6.0 | 30 | - | - |

| Recombinant SIase (NX-5) | 5.0 | 30 | High Isomaltulose Yield (87%) | - |

| Trehalose Synthase (TreM) | 7.0 | 50 | - | 90[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Cloning and Expression of this compound Synthase (e.g., mutB from P. mesoacidophila)

This protocol describes the general steps for cloning and expressing a this compound synthase gene in Escherichia coli.

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from Pseudomonas mesoacidophila MX-45 using a commercial genomic DNA purification kit.

-

Gene Amplification: Amplify the mutB gene using polymerase chain reaction (PCR). Design primers based on the known sequence of the mutB gene, incorporating restriction sites for subsequent cloning.

-

Vector Ligation: Digest both the amplified mutB PCR product and a suitable expression vector (e.g., pET series) with the chosen restriction enzymes. Ligate the digested gene into the linearized vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Selection and Verification: Select for positive transformants on antibiotic-containing agar (B569324) plates. Verify the presence of the insert by colony PCR and sequence analysis.

-

Protein Expression: Grow a verified colony in a suitable liquid medium (e.g., LB broth) containing the appropriate antibiotic to an optimal cell density (OD600 of 0.6-0.8). Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for a specified time at a suitable temperature (e.g., 16-37°C).

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.

-